4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

LpxH inhibitor Gram-negative antibacterial ortho-pyridinyl sulfonyl piperazine

4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole (CAS 384373-19-7) is a heterocyclic small molecule comprising a 2,1,3-benzothiadiazole core connected through a sulfonyl bridge to a 4-(pyridin-2-yl)piperazine moiety. With a molecular formula of C₁₅H₁₅N₅O₂S₂ and a molecular weight of 361.44 g mol⁻¹, the compound belongs to the sulfonyl-piperazine-benzothiadiazole class that has attracted interest across antibacterial (LpxH inhibition) and neuroscience (muscarinic receptor modulation) programmes.

Molecular Formula C15H15N5O2S2
Molecular Weight 361.44
CAS No. 384373-19-7
Cat. No. B2959066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole
CAS384373-19-7
Molecular FormulaC15H15N5O2S2
Molecular Weight361.44
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C15H15N5O2S2/c21-24(22,13-5-3-4-12-15(13)18-23-17-12)20-10-8-19(9-11-20)14-6-1-2-7-16-14/h1-7H,8-11H2
InChIKeyLSRBIQSSMFDVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole (CAS 384373-19-7): Procurement-Relevant Structural Identity and Compound-Class Context


4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole (CAS 384373-19-7) is a heterocyclic small molecule comprising a 2,1,3-benzothiadiazole core connected through a sulfonyl bridge to a 4-(pyridin-2-yl)piperazine moiety . With a molecular formula of C₁₅H₁₅N₅O₂S₂ and a molecular weight of 361.44 g mol⁻¹, the compound belongs to the sulfonyl-piperazine-benzothiadiazole class that has attracted interest across antibacterial (LpxH inhibition) and neuroscience (muscarinic receptor modulation) programmes [1]. Its defining structural feature is the ortho‑pyridinyl (pyridin‑2‑yl) substitution on the piperazine ring, a motif that strongly differentiates it from the para‑pyridinyl (pyridin‑4‑yl) isomer found in the well‑characterised M₁ mAChR antagonist VU0255035 and from simple phenyl‑substituted sulfonyl‑piperazine analogs [2].

Why In‑Class Benzothiadiazole‑Sulfonyl‑Piperazines Cannot Substitute for CAS 384373-19-7


Compounds sharing the benzothiadiazole‑sulfonyl‑piperazine scaffold cannot be freely interchanged because even subtle structural modifications—particularly the position of the pyridine nitrogen and the nature of the piperazine‑to‑core linker—dictate target engagement and selectivity profiles. The ortho‑pyridinyl (pyridin‑2‑yl) configuration present in the title compound creates a distinct electrostatic and steric environment that, in the context of LpxH, enhances interactions with the F141 residue of the insertion lid, a gain‑of‑function absent in para‑substituted or phenyl‑based analogs [1]. Conversely, the direct sulfonyl linkage eliminates the propionamide spacer that is critical for the M₁ mAChR antagonism of VU0255035, meaning the title compound cannot be assumed to replicate the neuroscience pharmacology of its para‑pyridinyl cousin [2]. Generic substitution without accounting for these positional and linker‑dependent differences risks selecting a compound with an entirely different biological target and physicochemical profile, undermining experimental reproducibility and SAR continuity .

Quantitative Differentiation Evidence for 4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole Versus Closest Analogs


Ortho‑Pyridinyl Substitution Confers Superior LpxH Inhibition Relative to Phenyl and Meta/para‑Pyridinyl Analogs

In a systematic SAR evaluation of pyridinyl sulfonyl piperazine LpxH inhibitors, compounds bearing an ortho‑substituted pyridinyl group (such as the title compound's pyridin‑2‑yl motif) displayed significantly enhanced LpxH inhibition and antibiotic activity compared to the original phenyl series and meta‑ or para‑pyridinyl isomers. Structural and QM/MM analyses attribute this improvement to a reinforced interaction with Phe‑141 of the LpxH insertion lid [1]. While the publication does not disclose the exact IC₅₀ value of CAS 384373-19-7 itself, the compound embodies the exact ortho‑pyridinyl sulfonyl piperazine‑benzothiadiazole architecture that the study identifies as the optimal pharmacophore for LpxH engagement, distinguishing it from para‑pyridinyl or phenyl‑substituted comparators that lack this key interaction.

LpxH inhibitor Gram-negative antibacterial ortho-pyridinyl sulfonyl piperazine

Direct Sulfonyl Linker Eliminates M₁ mAChR Activity Present in the Closest Para‑Pyridinyl Analog VU0255035

The closest well‑characterised structural relative of the title compound is VU0255035 (CAS 1135243-19-4), which bears a para‑pyridinyl (pyridin‑4‑yl) group and, critically, a propionamide linker between the piperazine and the benzothiadiazole‑4‑sulfonamide. VU0255035 is a potent, competitive orthosteric antagonist of the M₁ muscarinic acetylcholine receptor with an IC₅₀ of 132 nM and >75‑fold selectivity over M₂–M₅ subtypes [1]. The title compound—which replaces the propionamide spacer with a direct sulfonyl bridge—lacks this essential pharmacophoric element and is therefore not expected to retain the M₁ mAChR antagonism that defines VU0255035's neuroscience utility. Conversely, any residual M₁ binding would be speculative in the absence of direct assay data . This linker‑dependent functional divergence means the two compounds are not interchangeable: VU0255035 is the appropriate choice for M₁‑targeted CNS studies, while the title compound is better suited for antibacterial LpxH programmes or for use as a structurally distinct negative control.

M1 muscarinic antagonist selectivity linker-dependent pharmacology

Lower Molecular Weight and Reduced Hydrogen‑Bond Donor Count Versus VU0255035 Alter Physicochemical and Permeability Profiles

The title compound has a molecular weight of 361.44 g mol⁻¹ and a hydrogen‑bond donor count of 0, whereas VU0255035 (C₁₈H₂₀N₆O₃S₂, MW 432.5 g mol⁻¹) possesses one hydrogen‑bond donor and a substantially higher topological polar surface area (tPSA ≈ 145 Ų) . The 71 g mol⁻¹ reduction in molecular weight of the title compound, combined with the absence of the secondary sulfonamide NH donor, is predicted to confer greater passive membrane permeability and a distinct CNS penetration profile relative to VU0255035. This divergence is critical: while VU0255035's superior brain penetration is empirically validated (in vivo efficacy in pilocarpine‑induced seizure models), the title compound's different physicochemical signature may result in reduced CNS exposure but enhanced bacterial membrane penetration for Gram‑negative antibacterial applications . Procurement decisions should be informed by the intended compartment of activity.

physicochemical properties molecular weight CNS permeability drug-likeness

Evidence‑Anchored Application Scenarios for 4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole


LpxH Inhibitor Hit‑to‑Lead and Lead Optimisation Programmes Targeting Multidrug‑Resistant Enterobacterales

The title compound supplies the ortho‑pyridinyl sulfonyl piperazine‑benzothiadiazole pharmacophore that the Ennis et al. (2024) study identifies as critical for enhancing LpxH inhibition through engagement of Phe‑141 [1]. Medicinal chemistry teams can deploy this compound as a validated starting scaffold for further derivatisation, including introduction of the N‑methyl‑N‑phenyl‑methanesulfonamide group that yielded the advanced leads JH‑LPH‑106 and JH‑LPH‑107 with potent activity against K. pneumoniae and E. coli [1].

Negative Control for M₁ mAChR Pharmacological Studies Where VU0255035 Serves as the Active Probe

Because the title compound lacks the propionamide linker that is essential for M₁ mAChR antagonism in VU0255035 (M₁ IC₅₀ = 132 nM), it can be employed as a closely matched, structurally related negative control in selectivity profiling panels [2]. This pairing allows neuroscientists to deconvolute M₁‑dependent from scaffold‑dependent effects in phenotypic assays without introducing unrelated chemical matter.

Physicochemical Comparator for Structure‑Permeability Relationship Studies

With a molecular weight 71 g mol⁻¹ lower and one fewer hydrogen‑bond donor than VU0255035, the title compound provides a clean matched‑pair system for investigating how linker type and pyridine substitution position affect passive permeability, solubility, and bacterial versus mammalian cell penetration . Procurement of both compounds from a single vendor batch enables well‑controlled head‑to‑head Caco‑2, PAMPA, or bacterial accumulation assays.

Building Block for Diversified Sulfonyl‑Piperazine‑Benzothiadiazole Libraries

The compound serves as a versatile intermediate for parallel synthesis of focused libraries targeting either LpxH (antibacterial) or other sulfonyl‑piperazine‑receptive targets such as kinases, where the benzothiadiazole moiety is a recognised hinge‑binding motif [3]. The ortho‑pyridinyl handle permits late‑stage functionalisation, enabling rapid SAR exploration without resynthesis of the core scaffold.

Quote Request

Request a Quote for 4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.